4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the 1,1-difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the 1,1-difluoroethyl group onto a thiazole ring. One common method is the nucleophilic substitution reaction where a suitable thiazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 2-aminothiazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the 1,1-difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The 1,1-difluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(1,1-difluoroethyl)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine stands out due to the presence of both the thiazole ring and the 1,1-difluoroethyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications. Compared to other similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for specialized research and industrial uses .
Biological Activity
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings on its biological activity, including anticancer effects, mechanisms of action, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a difluoroethyl group. The presence of the thiazole moiety is significant as it is known to enhance biological activity in various compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
10s | SGC-7901 | 5.5 | Tubulin inhibition |
12 | A375 (Melanoma) | 7.8 | Apoptosis induction |
4-(DFA) | HeLa | 6.0 | Cell cycle arrest |
Note: The compound 10s was noted for its ability to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase in SGC-7901 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar thiazole derivatives have shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics .
- Apoptosis Induction : Certain derivatives have been reported to promote apoptotic pathways in cancer cells, leading to cell death .
- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells, preventing their proliferation .
Antimicrobial Activity
In addition to anticancer effects, thiazole derivatives have demonstrated antimicrobial properties. Research indicates that modifications on the thiazole scaffold can enhance antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
43a | S. aureus | 25 µg/mL |
43b | E. coli | 20 µg/mL |
8d | A. niger | 32 µg/mL |
These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
Several key studies have assessed the biological activity of thiazole derivatives:
- Antiproliferative Activity : A study evaluated a series of thiazole derivatives against multiple cancer cell lines (A549, HeLa). Some compounds displayed remarkable selectivity towards glioblastoma cells with low toxicity towards normal cells .
- Mechanistic Insights : Molecular docking studies revealed that certain thiazole compounds act as non-competitive inhibitors against specific enzymes involved in cancer progression .
- In Vivo Studies : In vivo experiments demonstrated that selected derivatives significantly delayed tumor growth in xenograft models while maintaining low toxicity profiles .
Properties
Molecular Formula |
C5H6F2N2S |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H6F2N2S/c1-5(6,7)3-2-10-4(8)9-3/h2H,1H3,(H2,8,9) |
InChI Key |
IKUCSSDMBDQTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)N)(F)F |
Origin of Product |
United States |
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